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Introduction

Cleavable linkers are critical components in the design of targeted drug delivery systems, such
as antibody-drug conjugates (ADCs). They are designed to be stable in systemic circulation
and to release their cytotoxic payload under specific physiological conditions prevalent in the
target tissue, such as a tumor microenvironment. This targeted drug release mechanism
enhances the therapeutic index of the drug by maximizing its efficacy at the site of action while
minimizing off-target toxicity.[1][2] This document provides detailed application notes on the
major classes of cleavable linkers and comprehensive protocols for their synthesis,
characterization, and evaluation.

l. Types of Cleavable Linkers and Their Mechanisms
of Action

Cleavable linkers can be broadly classified based on their cleavage-inducing stimulus. The
primary categories include pH-sensitive, enzyme-sensitive, and redox-sensitive linkers.

pH-Sensitive (Acid-Labile) Linkers

These linkers are designed to hydrolyze and release the drug in the acidic environments of
endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells.[3][4]
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e Hydrazones: One of the most common types of acid-labile linkers, hydrazone bonds are
relatively stable at physiological pH (~7.4) but readily cleave under acidic conditions.[5][6]
The rate of cleavage can be influenced by the steric and electronic properties of the
substituents near the hydrazone bond.

o Carbonates: These linkers also exhibit pH-dependent hydrolysis. Their stability can be
modulated, for instance, by the inclusion of a p-aminobenzyl (PAB) group to increase their
half-life in plasma.[4]

o Phosphoramidates: This class of linkers can be tuned for pH-triggered release by altering the
proximity of an ionizable group to the phosphorus core.[7][8][9]

Enzyme-Sensitive Linkers

These linkers incorporate peptide sequences that are substrates for specific enzymes, such as
proteases, that are overexpressed in the tumor microenvironment or within tumor cells.

» Dipeptide Linkers (e.g., Valine-Citrulline): The valine-citrulline (Val-Cit) dipeptide is a well-
established linker that is efficiently cleaved by the lysosomal protease Cathepsin B.[10][11]
This linker is widely used in approved ADCs. The inclusion of a self-immolative spacer, such
as p-aminobenzyl carbamate (PABC), is often necessary to ensure the efficient release of
the unmodified drug after enzymatic cleavage.[1][4]

o Other Peptide Linkers: Other peptide sequences, such as Phe-Lys and Gly-Gly-Phe-Gly
(GGFG), are also utilized and are susceptible to cleavage by different lysosomal proteases.
[12]

Redox-Sensitive Linkers (Disulfide Linkers)

These linkers contain a disulfide bond that is stable in the oxidizing environment of the
bloodstream but is readily cleaved in the reducing intracellular environment, where the
concentration of glutathione (GSH) is significantly higher (1-10 mM).[4][13][14] The stability of
disulfide linkers can be tuned by introducing steric hindrance around the disulfide bond.[4][14]

Light-Sensitive (Photocleavable) Linkers

© 2025 BenchChem. All rights reserved. 2/17 Tech Support


https://adc.bocsci.com/services/acid-cleavable-linkers-hydrazone-linkers.html
https://www.researchgate.net/publication/332323870_ADVANCES_OF_HYDRAZONE_LINKER_IN_POLYMERIC_DRUG_DELIVERY
https://www.creativebiomart.net/blog/the-common-types-of-linkers-in-adc-drugs-and-their-cleavage-mechanisms-in-vivo
https://pmc.ncbi.nlm.nih.gov/articles/PMC7089582/
https://pubs.acs.org/doi/abs/10.1021/acs.bioconjchem.6b00422
https://pubmed.ncbi.nlm.nih.gov/26886721/
https://www.medchemexpress.com/Mc-Val-Cit-PABC-PNP.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6541422/
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_Synthesis_of_the_vc_PABC_DM1_Drug_Linker.pdf
https://www.creativebiomart.net/blog/the-common-types-of-linkers-in-adc-drugs-and-their-cleavage-mechanisms-in-vivo
https://www.researchgate.net/figure/Correlation-between-the-IC50-values-of-trastuzumab-based-ADCs-and-the-number-of-HER2_fig3_381142717
https://www.creativebiomart.net/blog/the-common-types-of-linkers-in-adc-drugs-and-their-cleavage-mechanisms-in-vivo
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cleavage_Strategies_for_the_Disulfide_Bond_in_Boc_AEDI_OH_Linkers.pdf
https://www.creative-biolabs.com/adc/disulfide-linker.htm
https://www.creativebiomart.net/blog/the-common-types-of-linkers-in-adc-drugs-and-their-cleavage-mechanisms-in-vivo
https://www.creative-biolabs.com/adc/disulfide-linker.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

These linkers offer spatiotemporal control over drug release, as cleavage is triggered by light of
a specific wavelength. This approach can minimize off-target toxicity by directing the drug
release to a specific, irradiated area. Upon irradiation, these linkers undergo a photochemical
reaction that leads to the release of the payload.[15]

Il. Data Presentation: Comparative Performance of
Cleavable Linkers

The choice of linker significantly impacts the stability, efficacy, and safety profile of a drug
conjugate. The following tables summarize key quantitative data for different linker types.

Table 1: In Vitro Plasma Stability of Various Cleavable Linkers

. Linker Plasma . Reference(s
Linker Type . Payload Half-life (t'%)
Chemistry Source
Hydrazone
. Human,
pH-Sensitive (phenylketon - ~2 days [15]
_ Mouse
e-derived)
pH-Sensitive Carbonate SN-38 - ~36 hours [15]
pH-Sensitive Silyl Ether MMAE Human > 7 days [15]
Enzyme-
- Val-Ala - Mouse <1 hour [15]
Sensitive
Enzyme- )
N Val-Cit - Mouse < 1 hour [15]
Sensitive
Enzyme- Sulfatase-
N Mouse > 7 days [15]
Sensitive cleavable
Hindered
Redox- Disulfide Enhanced [13]
Sensitive (Boc-AEDI- stability
OH)

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
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. Target Cell
Linker Type Payload Li IC50 Reference(s)
ine
Enzyme-
N HER2+ (SK-BR-
Sensitive (Val- MMAE 3) 10-50 ng/mL [16]
Cit)
Non-Cleavable HER2+ (SK-BR-
DM1 5-20 ng/mL [16]
(SMCCQC) 3)
Enzyme-
Sensitive (Val- - HER2+ 92 pmol/L [15]
Ala)
Sulfatase- 61 and 111
- HER2+ [15]
cleavable pmol/L
) N EGFR+ (with
Light-Sensitive CA-4 ) o 16 nmol/L [15]
irradiation)
) . EGFR+ (without
Light-Sensitive CA-4 1.1 pmol/L [15]

irradiation)

lll. Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of cleavable

linkers in drug delivery systems.

Synthesis of Cleavable Linkers

This protocol describes a representative synthesis of the widely used enzyme-sensitive vc-

PABC linker.[1][11]

Materials:

e L-Citrulline

e Fmoc-ClI (9-fluorenylmethyl-chloroformate)

e Sodium bicarbonate
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o Tetrahydrofuran (THF)
o Water
e 4-aminobenzyl alcohol

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

o DIPEA (N,N-Diisopropylethylamine)
e DMF (N,N-Dimethylformamide)
e Triethylamine
e Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine)
» Piperidine
e Mc-OSu (N-succinimidyl ester of 6-maleimidohexanoic acid)
e p-Nitrophenyl chloroformate (PNP-CI)
Procedure:
e Fmoc-protection of L-Citrulline:
o Dissolve L-Citrulline in a mixture of THF and water.
o Add sodium bicarbonate to the solution.
o Add Fmoc-ClI and stir at room temperature for several hours.
o Extract the product, Fmoc-L-Citrulline, after an acidic workup.
e Coupling of Fmoc-L-Citrulline with p-aminobenzyl alcohol (PABOH):

o Dissolve Fmoc-L-Citrulline and 4-aminobenzyl alcohol in DMF.
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o Add HATU and DIPEA and stir at room temperature.

o Purify the product, Fmoc-Cit-PABOH, by chromatography.

Dipeptide Formation:
o Deprotect Fmoc-Cit-PABOH using triethylamine in DMF to yield Cit-PABOH.

o React Cit-PABOH with Fmoc-Val-OSu in DMF overnight at room temperature to form
Fmoc-Val-Cit-PABOH.[11]

Fmoc-Deprotection:

o Remove the Fmoc group from Fmoc-Val-Cit-PABOH using a 20% solution of piperidine in
DMF at room temperature.[1]

Introduction of the Maleimide Group:

o React the deprotected Val-Cit-PABOH with Mc-OSu in DMF at room temperature to yield
Mc-Val-Cit-PABOH.[11]

Activation of the PABC Spacer:

o React Mc-Val-Cit-PABOH with p-nitrophenyl chloroformate (PNP-CI) to activate the
hydroxyl group for subsequent conjugation to a drug.[1]

This protocol outlines the general synthesis of a pH-sensitive hydrazone linker.[17][18]

Materials:

A ketone or aldehyde-containing linker precursor

A drug molecule containing a hydrazide group

Ethanol or other suitable solvent

Catalytic amount of acid (e.qg., acetic acid)

Procedure:
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» Dissolve the ketone or aldehyde-containing linker precursor in ethanol.
e Add the hydrazide-functionalized drug to the solution.
e Add a catalytic amount of acetic acid.

« Stir the reaction mixture at room temperature or with gentle heating until the reaction is
complete, as monitored by TLC or LC-MS.

 Purify the resulting hydrazone-linked conjugate by chromatography.

Evaluation of Cleavable Linker Performance

This assay assesses the stability of the drug-linker conjugate in plasma to predict its stability in
circulation.[19][20][21][22]

Materials:

Antibody-Drug Conjugate (ADC)

Human, mouse, or rat plasma

Phosphate-buffered saline (PBS)

Protein A or G affinity chromatography media

LC-MS system

Incubator at 37°C

Procedure:

 Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.[21]

» At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the
plasma/ADC mixture.[21]

o Immediately quench the reaction by diluting the sample in cold PBS.
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o Capture the ADC from the plasma sample using Protein A or Protein G affinity
chromatography.

e Wash the captured ADC to remove non-specifically bound plasma proteins.
e Elute the ADC from the affinity matrix.

e Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR) and the
presence of free payload.

o Calculate the percentage of intact ADC remaining at each time point to determine the plasma
half-life.

This assay evaluates the susceptibility of an enzyme-sensitive linker to cleavage by Cathepsin
B.[3]

Materials:

ADC with a protease-sensitive linker (e.g., Val-Cit)

Recombinant human Cathepsin B

Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

Quenching solution (e.g., 2% formic acid)

LC-MS/MS system

Incubator at 37°C

Procedure:
e Prepare a solution of the ADC in the assay buffer.
e Add recombinant human Cathepsin B to initiate the cleavage reaction.

¢ |ncubate the reaction mixture at 37°C.

© 2025 BenchChem. All rights reserved. 8/17 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Cell_Based_Assays_for_ADCs_with_Val_Cit_Linkers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» At various time points, withdraw aliquots and quench the reaction by adding the quenching
solution.

e Analyze the samples by LC-MS/MS to quantify the amount of released payload.
e Plot the concentration of the released payload over time to determine the cleavage rate.

This assay simulates the intracellular reducing environment to evaluate the cleavage of
disulfide linkers.[13]

Materials:

Bioconjugate containing a disulfide linker

Phosphate Buffered Saline (PBS), pH 7.4

Reduced Glutathione (GSH)

LC-MS system

Procedure:

e Prepare a stock solution of the bioconjugate in PBS.
o Freshly prepare a stock solution of GSH in PBS.

 In a microcentrifuge tube, mix the bioconjugate solution with the GSH stock solution to a final
GSH concentration of 1-10 mM.

¢ |ncubate the reaction mixture at 37°C.

» At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction
mixture.[13]

o Analyze the samples by LC-MS to quantify the amount of released payload.

This assay determines the potency of the ADC in killing target cancer cells. The MTT assay is a
common method for this purpose.[3][23][24]
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Materials:

Target cancer cell line (antigen-positive)

Control cell line (antigen-negative)

ADC

Isotype control ADC

Cell culture medium and supplements

96-well plates

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI)

Microplate reader

Procedure:

Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density
(e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3][23]

ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC in cell
culture medium. Add the treatments to the cells and incubate for a defined period (e.g., 72-
96 hours).[3]

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to
dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Plot the cell viability against the ADC concentration and determine the half-
maximal inhibitory concentration (IC50) using non-linear regression.
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This assay evaluates the ability of the released payload to kill neighboring antigen-negative
cells.[23][25][26][27][28]

Materials:

Antigen-positive cancer cell line

Antigen-negative cancer cell line stably expressing a fluorescent protein (e.g., GFP)
ADC with a cleavable linker and membrane-permeable payload

96-well plates

Fluorescence microscope or high-content imaging system

Procedure:

Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-
negative cells at a defined ratio (e.g., 1:1 or 1:3) in 96-well plates.

ADC Treatment: Treat the co-culture with serial dilutions of the ADC for 72-96 hours.
Viability Assessment:

o For the antigen-negative population, quantify the number of surviving fluorescent cells
using a fluorescence microscope or high-content imager.

o Total cell viability can be assessed using an MTT assay as described in Protocol 6.

Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated
with the ADC to that of antigen-negative cells cultured alone and treated with the ADC. A
significant decrease in the viability of the co-cultured antigen-negative cells indicates a
bystander effect.

IV. Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate important

concepts related to cleavable linkers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Cleavable Linkers
in Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3325112#cleavable-linkers-in-drug-delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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